N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenoxy)propanamide
Overview
Description
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenoxy)propanamide is a useful research compound. Its molecular formula is C18H24ClNO2 and its molecular weight is 321.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.1495567 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Reactivity and Chemical Transformations
Reactions involving compounds with bicyclo[2.2.1]heptane structures, similar to the chemical , have been explored for their unique chemical behaviors. For instance, reactions of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with N-(2,3-epoxypropyl)arenesulfonamides yielded amino alcohols containing a norbornene fragment and sulfonamide group. The major products were formed through the opening of the oxirane ring, showcasing the potential for synthesizing complex molecules with this backbone structure (Kas’yan et al., 2009).
Structural and Spectral Analysis
The structural elucidation of compounds related to "N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenoxy)propanamide" has been a focus of several studies. Techniques like 1H and 13C NMR spectroscopy, including DEPT, COSY, NOESY, HMQC, and HMBC, have been employed to determine the product structures of reactions involving bicyclo[2.2.1]heptane derivatives. Such detailed structural analysis aids in understanding the complex chemistry and potential applications of these compounds (Kas’yan et al., 2009).
Applications in Polymerization and Material Science
The bicyclo[2.2.1]heptane structure is also significant in the field of polymerization and material science. For example, the polymerization of bicyclo[2.2.1]hept-2-ene with specific catalysts in the presence of ethene was explored, highlighting the formation of low molecular weight poly(2,3-bicyclo[2.2.1]hept-2-ene) macromonomers. This demonstrates the potential of using such structures in synthesizing new materials with unique properties (Alt & Heitz, 1998).
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(3-chlorophenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO2/c1-11(17-9-13-6-7-14(17)8-13)20-18(21)12(2)22-16-5-3-4-15(19)10-16/h3-5,10-14,17H,6-9H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPNWNUZRUXEPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C(C)OC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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